
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with amino and methyl groups, and a butanamide chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions. For example, the amino group can be introduced via nucleophilic substitution using an appropriate amine.
Formation of the Butanamide Chain: The butanamide chain is attached to the pyrazole ring through an amide bond formation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the methyl groups can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The amino and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through various pathways, including enzyme inhibition, receptor modulation, and interaction with nucleic acids.
相似化合物的比较
Similar Compounds
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid dihydrochloride
- 4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)butanenitrile
Uniqueness
4-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-methylbutanamide is unique due to its specific substitution pattern and the presence of the butanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C10H18N4O |
|---|---|
分子量 |
210.28 g/mol |
IUPAC 名称 |
4-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-7-10(11)8(2)14(13-7)6-4-5-9(15)12-3/h4-6,11H2,1-3H3,(H,12,15) |
InChI 键 |
NZNGCACGEZIOKG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCCC(=O)NC)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2,5-Dimethylphenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13487458.png)
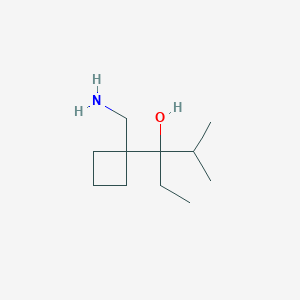

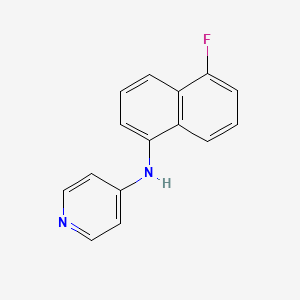
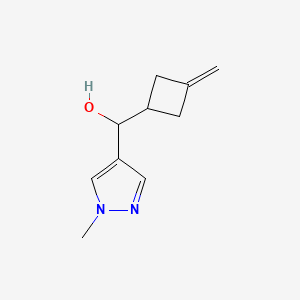
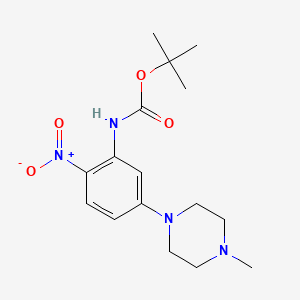
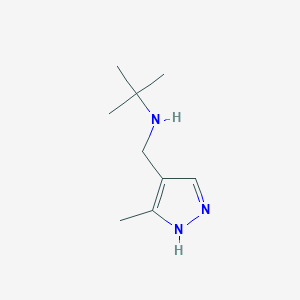




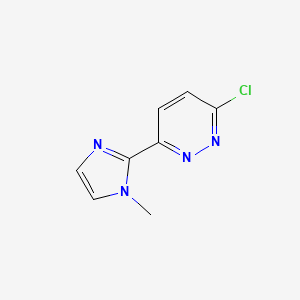
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)
